2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(5-methyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(5-methyl-1,3-thiazol-2-yl)acetamide involves multiple steps, starting with the preparation of the coumarin core. The general synthetic route includes:
Preparation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Formation of the Phenoxy Linkage: The coumarin derivative is then reacted with a halogenated phenol to form the phenoxy linkage.
Thiazole Ring Formation:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(5-methyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the coumarin and thiazole rings, potentially leading to the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(5-methyl-1,3-thiazol-2-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biological Research: The compound is used in studies investigating the mechanisms of action of coumarin derivatives and their effects on cellular processes.
Industrial Applications: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(5-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets. The coumarin core is known to inhibit enzymes like DNA gyrase and topoisomerase, which are essential for bacterial DNA replication. This inhibition leads to the antimicrobial activity of the compound . Additionally, the compound’s anti-inflammatory effects are attributed to its ability to modulate the activity of inflammatory mediators and signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(5-methyl-1,3-thiazol-2-yl)acetamide include other coumarin derivatives and thiazole-containing compounds. Some examples are:
7-Amino-4-methylcoumarin: Known for its antimicrobial activity.
2-(4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxyacetamide: Another coumarin derivative with potential biological activities.
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which contain the thiazole ring and exhibit antimicrobial and antiviral activities.
The uniqueness of this compound lies in its combined coumarin and thiazole structure, which imparts a broad spectrum of biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C22H18N2O5S |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C22H18N2O5S/c1-13-11-23-22(30-13)24-19(25)12-28-16-8-6-14(7-9-16)17-10-15-4-3-5-18(27-2)20(15)29-21(17)26/h3-11H,12H2,1-2H3,(H,23,24,25) |
InChI Key |
YUQGDTJTPPJPMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)COC2=CC=C(C=C2)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Origin of Product |
United States |
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